Cas no 2229361-78-6 (2-(5-nitrofuran-2-yl)ethane-1-thiol)

2-(5-nitrofuran-2-yl)ethane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 2-(5-nitrofuran-2-yl)ethane-1-thiol
- 2229361-78-6
- EN300-1834428
-
- インチ: 1S/C6H7NO3S/c8-7(9)6-2-1-5(10-6)3-4-11/h1-2,11H,3-4H2
- InChIKey: RTZBTFNKGCURJG-UHFFFAOYSA-N
- ほほえんだ: SCCC1=CC=C([N+](=O)[O-])O1
計算された属性
- せいみつぶんしりょう: 173.01466426g/mol
- どういたいしつりょう: 173.01466426g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 60Ų
2-(5-nitrofuran-2-yl)ethane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1834428-1g |
2-(5-nitrofuran-2-yl)ethane-1-thiol |
2229361-78-6 | 1g |
$1256.0 | 2023-09-19 | ||
Enamine | EN300-1834428-10g |
2-(5-nitrofuran-2-yl)ethane-1-thiol |
2229361-78-6 | 10g |
$5405.0 | 2023-09-19 | ||
Enamine | EN300-1834428-0.1g |
2-(5-nitrofuran-2-yl)ethane-1-thiol |
2229361-78-6 | 0.1g |
$1106.0 | 2023-09-19 | ||
Enamine | EN300-1834428-0.25g |
2-(5-nitrofuran-2-yl)ethane-1-thiol |
2229361-78-6 | 0.25g |
$1156.0 | 2023-09-19 | ||
Enamine | EN300-1834428-1.0g |
2-(5-nitrofuran-2-yl)ethane-1-thiol |
2229361-78-6 | 1g |
$1256.0 | 2023-06-03 | ||
Enamine | EN300-1834428-0.5g |
2-(5-nitrofuran-2-yl)ethane-1-thiol |
2229361-78-6 | 0.5g |
$1207.0 | 2023-09-19 | ||
Enamine | EN300-1834428-2.5g |
2-(5-nitrofuran-2-yl)ethane-1-thiol |
2229361-78-6 | 2.5g |
$2464.0 | 2023-09-19 | ||
Enamine | EN300-1834428-10.0g |
2-(5-nitrofuran-2-yl)ethane-1-thiol |
2229361-78-6 | 10g |
$5405.0 | 2023-06-03 | ||
Enamine | EN300-1834428-5.0g |
2-(5-nitrofuran-2-yl)ethane-1-thiol |
2229361-78-6 | 5g |
$3645.0 | 2023-06-03 | ||
Enamine | EN300-1834428-0.05g |
2-(5-nitrofuran-2-yl)ethane-1-thiol |
2229361-78-6 | 0.05g |
$1056.0 | 2023-09-19 |
2-(5-nitrofuran-2-yl)ethane-1-thiol 関連文献
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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5. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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7. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
2-(5-nitrofuran-2-yl)ethane-1-thiolに関する追加情報
Introduction to 2-(5-nitrofuran-2-yl)ethane-1-thiol (CAS No: 2229361-78-6)
2-(5-nitrofuran-2-yl)ethane-1-thiol, identified by the Chemical Abstracts Service Number (CAS No) 2229361-78-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of nitrofurans, which are well-known for their diverse biological activities and potential applications in drug development. The structural motif of 5-nitrofuran-2-yl combined with the thiol group in 2-(5-nitrofuran-2-yl)ethane-1-thiol creates a unique chemical entity with promising properties for further exploration.
The compound’s molecular structure consists of an ethane backbone substituted with a thiol (-SH) group at the first carbon and a 5-nitrofuran-2-yl moiety at the second carbon. The presence of the nitro group in the furan ring introduces electrophilic characteristics, making it a versatile intermediate in synthetic chemistry. Additionally, the thiol group contributes to redox reactivity, enabling various chemical transformations that are valuable in medicinal chemistry.
In recent years, there has been growing interest in nitrofurans due to their broad spectrum of biological activities. Studies have demonstrated that nitrofurans exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 2-(5-nitrofuran-2-yl)ethane-1-thiol may contribute to its unique pharmacological profile, making it a candidate for further investigation in drug discovery programs.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The combination of the nitro group and thiol functionality allows for diverse chemical modifications, such as nucleophilic substitution reactions, disulfide bond formation, and metal coordination studies. These properties make 2-(5-nitrofuran-2-yl)ethane-1-thiol a valuable asset in synthetic organic chemistry and medicinal chemistry research.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of novel compounds with greater accuracy. Molecular modeling studies on 2-(5-nitrofuran-2-yl)ethane-1-thiol have suggested potential interactions with biological targets such as enzymes and receptors. These predictions provide a foundation for designing experiments to validate the compound’s pharmacological properties.
The synthesis of 2-(5-nitrofuran-2-yl)ethane-1-thiol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on pre-functionalized furan derivatives followed by thiolation steps. The use of advanced catalytic systems has improved the efficiency of these reactions, making it feasible to produce larger quantities of the compound for research purposes.
In pharmaceutical research, 2-(5-nitrofuran-2-yl)ethane-1-thiol has been explored as a precursor for developing novel therapeutic agents. Its structural features suggest potential applications in treating various diseases, including infectious diseases and cancer. Preclinical studies have begun to investigate its efficacy and safety profiles, paving the way for future clinical trials.
The environmental impact of chemical compounds is also an important consideration in modern research. Studies have examined the biodegradability and toxicity of 2-(5-nitrofuran-2-yl)ethane-1-thiol, ensuring that its use does not pose significant risks to ecosystems. Responsible handling and disposal practices are essential to minimize environmental exposure.
The future prospects for 2-(5-nitrofuran-2-yl)ethane-1-thiol are promising, with ongoing research focusing on expanding its applications in drug development and material science. Collaborative efforts between academia and industry will likely accelerate progress in understanding its full potential.
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